3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that features a unique combination of a naphthyridine ring and a thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1,6-naphthyridine-2-carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the thiadiazole ring.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound
Reduction: Reduced derivatives, such as the corresponding amine or alcohol
Substitution: Substituted derivatives with different functional groups replacing the amine group
Scientific Research Applications
3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
- 3-(1,6-Naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(3-Methylquinolin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(3-Methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine
Comparison: Compared to similar compounds, 3-(3-Methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of both the naphthyridine and thiadiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1179360-49-6 |
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Molecular Formula |
C11H9N5S |
Molecular Weight |
243.29 g/mol |
IUPAC Name |
3-(3-methyl-1,6-naphthyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C11H9N5S/c1-6-4-7-5-13-3-2-8(7)14-9(6)10-15-11(12)17-16-10/h2-5H,1H3,(H2,12,15,16) |
InChI Key |
LPCJCERJFPRJNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CN=C2)N=C1C3=NSC(=N3)N |
Origin of Product |
United States |
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